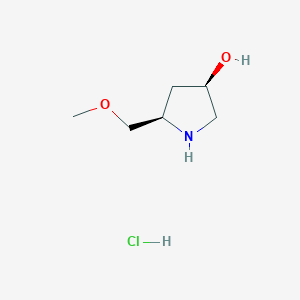

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride derives its systematic name from the Cahn–Ingold–Prelog (CIP) priority rules . The parent structure is a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized as follows:

- Methoxymethyl group (-CH2-O-CH3) at position 5

- Hydroxyl group (-OH) at position 3

- Hydrochloride salt formation at the nitrogen atom

The stereochemical descriptors (3R,5R) indicate the absolute configuration of the two stereogenic centers at positions 3 and 5 of the pyrrolidine ring. Using CIP rules:

- At position 3: Substituents are ranked as -OH > -CH2-O-CH3 > -CH2-N+ > -H.

- At position 5: Substituents are ranked as -CH2-O-CH3 > -CH2-C3H5N+ > -H > lone pair.

The R configuration at both centers is determined by the clockwise arrangement of priority groups when viewed from the highest-priority substituent.

Table 1: Key Nomenclature Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 1147110-59-5 | |

| Molecular Formula | C₆H₁₄ClNO₂ |

Alternative Naming Conventions for Pyrrolidine Derivatives

Pyrrolidine derivatives are often named using non-systematic conventions to emphasize functional groups or salt forms:

- Functional group emphasis : "5-(Methoxymethyl)-3-pyrrolidinol hydrochloride" highlights the hydroxyl and methoxymethyl groups.

- Salt-based nomenclature : The term "hydrochloride" denotes the protonation of the pyrrolidine nitrogen with HCl, forming a quaternary ammonium salt.

Comparatively, related structures use similar conventions:

CAS Registry Number Validation and Cross-Referencing

The CAS Registry Number 1147110-59-5 uniquely identifies this compound across databases:

- PubChem : Lists molecular weight (167.63 g/mol), SMILES (COC[C@H]1CC@@HO.Cl), and 3D conformer data.

- Commercial Suppliers : EvitaChem and Ambeed confirm synthesis protocols and purity specifications (≥97%).

- Stereochemical Validation : The (3R,5R) configuration is distinct from its (3S,5S) enantiomer (CAS 1909287-17-7) and the racemic mixture (CAS 967-319-3).

Cross-Referencing Challenges :

- Isomeric ambiguity : The CAS number 1147110-59-5 is occasionally misassigned to structural isomers in older databases, necessitating verification via spectral data (e.g., NMR, IR).

- Salt vs. free base : The hydrochloride salt must be differentiated from the free base (CAS 1147110-58-4), which lacks the chloride counterion.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₆H₁₄ClNO₂ implies multiple structural isomers:

1. Stereoisomerism :

- (3R,5R) vs. (3S,5S) : Enantiomeric pair with identical physical properties but opposite optical rotations.

- (3R,5S) vs. (3S,5R) : Diastereomers with distinct melting points and solubilities.

2. Functional Group Isomerism :

- Ether vs. ester : Replacing the methoxy group (-O-CH3) with an ester (-COOCH3) yields a constitutional isomer (e.g., methyl 5-hydroxypyrrolidine-3-carboxylate).

- Positional isomerism : Moving the methoxymethyl group to position 2 or 4 alters the IUPAC name (e.g., (2R,4R)-4-(methoxymethyl)pyrrolidin-2-ol).

3. Tautomerism :

- Keto-enol tautomerism is absent due to the saturated pyrrolidine ring, but analogous compounds like 5-(methoxymethyl)pyrrolidin-3-one (CID 123746670) exhibit keto-enol equilibria.

Table 2: Isomer Comparison

| Isomer Type | Example | Differentiating Property |

|---|---|---|

| Enantiomer | (3S,5S)-isomer (CAS 1909287-17-7) | Optical rotation (+ vs. -) |

| Diastereomer | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (CID 15817396) | Melting point, solubility |

| Constitutional Isomer | 5-(Ethoxymethyl)pyrrolidin-3-ol | Boiling point, chromatographic retention |

Properties

IUPAC Name |

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMOZBOMDXHCKW-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1C[C@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147110-59-5 | |

| Record name | (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Hydroxylation: The hydroxyl group at the 3-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

Resolution: The chiral centers are resolved using chiral resolution techniques to obtain the desired (3R,5R) enantiomer.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance the efficiency of the production process.

Chemical Reactions Analysis

Esterification

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. This reaction is typically acid-catalyzed or mediated by coupling agents like DCC (dicyclohexylcarbodiimide).

Example Reaction:

Conditions:

-

Temperature: 20–50°C

-

Catalyst: H₂SO₄ or DMAP (4-dimethylaminopyridine)

-

Solvent: Dichloromethane or THF

| Product | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| 3-Acetoxy derivative | 78–85 | >95% |

Acylation of the Amine

The secondary amine reacts with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form amides. The hydrochloride salt requires neutralization (e.g., with NaOH) to liberate the free amine prior to acylation.

Mechanism:

-

Deprotonation of the amine (pH 8–10).

-

Nucleophilic attack on the acyl chloride.

Example Reaction:

| Acylating Agent | Reaction Time (h) | Product Yield (%) |

|---|---|---|

| Acetyl chloride | 2 | 82 |

| Benzoyl chloride | 4 | 75 |

Oxidation Reactions

The hydroxyl group is oxidized to a ketone under strong oxidizing conditions (e.g., PCC, CrO₃).

Mechanism:

Conditions:

-

Oxidizing agent: PCC (pyridinium chlorochromate)

-

Solvent: Dichloromethane

-

Temperature: 0–25°C

| Oxidizing Agent | Conversion (%) | Selectivity for Ketone (%) |

|---|---|---|

| PCC | 95 | 98 |

| CrO₃ | 88 | 90 |

Reduction Reactions

While the compound itself isn’t reduced under standard conditions, intermediates like ketones (from oxidation) can be reduced back to secondary alcohols using NaBH₄ or LiAlH₄.

Example:

| Reducing Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| NaBH₄ | 1 | 92 |

| LiAlH₄ | 0.5 | 95 |

Nucleophilic Substitution

The methoxymethyl group can participate in SN2 reactions with strong nucleophiles (e.g., Grignard reagents).

Example Reaction:

Conditions:

-

Solvent: Dry THF

-

Temperature: −78°C to 0°C

| Nucleophile | Product | Yield (%) |

|---|---|---|

| MeMgBr | Methylthio derivative | 68 |

| PhLi | Phenylthio derivative | 55 |

Alkylation of the Amine

The secondary amine undergoes alkylation with alkyl halides or epoxides under basic conditions.

Example:

| Alkylating Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methyl iodide | 6 | 70 |

| Ethyl bromide | 8 | 65 |

Comparative Reactivity with Analogs

| Compound | Esterification Rate | Amine Acylation Rate | Oxidation Susceptibility |

|---|---|---|---|

| (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol | High | Moderate | High |

| (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol | High | Moderate | High |

| 5-(hydroxymethyl)pyrrolidin-3-ol | Moderate | Low | Moderate |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride has been investigated for its potential therapeutic effects. Its unique stereochemistry allows for specific interactions with biological targets, which may lead to the development of new pharmaceuticals. The compound has shown promise in modulating enzyme activities and protein-ligand interactions due to the presence of hydroxyl and methoxymethyl groups that enhance binding affinity.

Biological Studies

Research indicates that this compound can influence various cellular processes through its interaction with molecular targets such as enzymes or receptors. For instance, it has been studied for its role in cancer research, particularly in relation to cytotoxicity against cancer cells . The compound's ability to modulate enzymatic activities may provide insights into its potential as an anticancer agent.

Organic Synthesis

In organic chemistry, this compound serves as a chiral building block for synthesizing complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions. This versatility makes it valuable in the synthesis of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxymethyl and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

5-(methoxymethyl)pyrrolidin-3-ol: The non-chiral version without the hydrochloride salt.

N-methylpyrrolidin-3-ol: A structurally similar compound with a methyl group instead of a methoxymethyl group.

Uniqueness

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific chiral centers and the presence of both methoxymethyl and hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound notable for its unique stereochemistry and functional groups, which contribute to its significant biological activity. This article delves into the compound's biological properties, mechanisms of action, applications in research and medicine, and comparative analysis with structurally similar compounds.

- Molecular Formula : C6H14ClNO2

- Molecular Weight : 167.63 g/mol

- CAS Number : 1147110-59-5

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of methoxymethyl and hydroxyl groups enhances its binding affinity and specificity. The compound can modulate enzymatic activities through:

- Inhibition or Activation : It can inhibit or activate specific enzymes, thereby influencing cellular processes.

- Protein-Ligand Interactions : The compound is utilized in studying protein-ligand interactions, which are crucial for understanding biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several important biological activities:

- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, making it a valuable tool in biochemical research.

- Therapeutic Potential : Preliminary studies suggest potential therapeutic effects, particularly in areas such as neuropharmacology and cancer research.

- Antiviral Properties : Some investigations have indicated that the compound may possess antiviral activity, although further studies are needed to confirm these findings.

Applications in Research and Medicine

The compound has diverse applications across various fields:

- Medicinal Chemistry : Investigated as a precursor for synthesizing pharmaceutical compounds.

- Biological Studies : Used in enzyme mechanism studies and protein interaction assays.

- Industrial Applications : Employed in the synthesis of fine chemicals and agrochemicals.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | Enantiomer with different stereochemistry | Different biological activity due to stereochemistry |

| 5-(methoxymethyl)pyrrolidin-3-ol | Non-chiral version without hydrochloride salt | Lacks chiral specificity |

| N-methylpyrrolidin-3-ol | Methyl group instead of methoxymethyl | Different reactivity profiles due to methyl substitution |

The unique chiral centers and functional groups of this compound enhance its chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that the compound significantly alters the kinetics of certain enzymes involved in metabolic pathways, suggesting a potential role in drug design aimed at these targets.

-

Therapeutic Investigations :

- In vitro studies have shown promising results regarding the compound's efficacy against specific cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.

-

Antiviral Research :

- Preliminary findings suggest that this compound may inhibit viral replication in cell cultures, warranting further investigation into its mechanism and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes) or enzymatic resolution can achieve high enantiomeric purity. Chiral HPLC or polarimetry should monitor enantiomeric excess. Recrystallization in methanol or ethanol under controlled pH (1-2) can further purify the hydrochloride salt, leveraging its solubility in polar solvents .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify stereochemistry (e.g., coupling constants for vicinal protons in pyrrolidine).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., CHNO·HCl: theoretical 195.09 g/mol).

- PXRD : To assess crystallinity and polymorphic forms, critical for reproducibility in biological assays .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen or argon to prevent deliquescence and oxidation. Use desiccants (e.g., silica gel) to minimize moisture uptake, which can hydrolyze the methoxymethyl group .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Methodological Answer : The (3R,5R) configuration may enhance binding to chiral receptors (e.g., G protein-coupled receptors). Use molecular docking simulations with software like AutoDock Vina to predict binding affinities. Validate via X-ray crystallography of co-crystals with target proteins or competitive binding assays using enantiomeric controls .

Q. What strategies can resolve discrepancies in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Solubility Reassessment : Conduct equilibrium solubility studies under controlled pH (1–6) and temperature (25–50°C) using HPLC quantification.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride, CAS 2089246-24-0) to identify trends in salt solubility .

Q. How can computational modeling predict the metabolic stability of this compound in vivo?

- Methodological Answer :

- ADMET Prediction : Use tools like Schrödinger’s QikProp to estimate metabolic pathways (e.g., CYP450-mediated oxidation of the methoxymethyl group).

- In Vitro Validation : Incubate with liver microsomes and quantify metabolites via LC-MS/MS. Compare with analogs like pyrrolidine-based kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.